N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide
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Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. This information can be found in chemical databases such as PubChem or ChemSpider .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The results of these analyses are often available in chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. This information can be found in chemical databases .Scientific Research Applications
Synthesis and Chemical Properties
- Studies have explored the synthesis and evaluation of derivatives related to this compound for their potential as corrosion inhibitors, revealing that amidation reaction and 1,3-dipolar cycloaddition reactions are key steps in creating compounds with desirable properties (A. Yıldırım & M. Çetin, 2008).
- Research into the chemoselective acetylation of 2-aminophenol has shown the potential of using certain derivatives as intermediates for natural synthesis of antimalarial drugs, highlighting the role of catalysts in enhancing the efficiency of these processes (Deepali B Magadum & G. Yadav, 2018).
Pharmacological Exploration
- A study on a novel κ-opioid receptor (KOR) antagonist revealed the potential therapeutic implications of similar compounds in treating depression and addiction disorders. The research emphasizes the importance of selectivity and affinity of such compounds towards human, rat, and mouse KORs (S. Grimwood et al., 2011).
- Anti-inflammatory and anti-arthritic activities of N-(2-hydroxy phenyl) acetamide derivatives have been observed in adjuvant-induced arthritic rats, suggesting significant therapeutic potential in managing inflammation-related disorders (Huma Jawed et al., 2010).
Molecular Interaction Studies
- Molecular docking and simulation studies have been conducted to understand the binding affinities and interactions of novel diphenyl ethers and related compounds with specific targets, which is crucial for designing drugs with improved efficacy and selectivity (A. Khade et al., 2019).
Antimicrobial Activity
- Novel sulphonamide derivatives have been synthesized and their antimicrobial activities tested, showing promising results against various strains. This research demonstrates the potential of these compounds in addressing the need for new antimicrobials due to rising antibiotic resistance (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14(2)25-17-8-6-15(7-9-17)11-18(23)20-12-16(22)13-21-10-4-3-5-19(21)24/h3-10,14,16,22H,11-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZVPHOGIJWIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC(CN2C=CC=CC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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